molecular formula C14H18N2O4 B13691664 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde

Cat. No.: B13691664
M. Wt: 278.30 g/mol
InChI Key: AULWOOCXAUFYDW-UHFFFAOYSA-N
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Description

This compound features a pyrido-oxazepine fused ring system with a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a reactive carbaldehyde moiety at the 9-position. The Boc group enhances solubility in organic solvents and protects the amine during synthetic processes, while the aldehyde group enables downstream functionalization, such as condensation or nucleophilic additions. Its structural complexity and functional groups make it valuable in medicinal chemistry and drug development, particularly for targeting heterocyclic scaffolds in kinase inhibitors or antibody-drug conjugates .

Properties

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

tert-butyl 9-formyl-3,5-dihydro-2H-pyrido[3,4-f][1,4]oxazepine-4-carboxylate

InChI

InChI=1S/C14H18N2O4/c1-14(2,3)20-13(18)16-4-5-19-12-10(8-16)6-15-7-11(12)9-17/h6-7,9H,4-5,8H2,1-3H3

InChI Key

AULWOOCXAUFYDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C=NC=C2C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde involves its interaction with specific molecular targets and pathways. The Boc protecting group can be removed under acidic conditions, revealing the active amine functionality. This can then interact with various enzymes, receptors, or other biomolecules, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

Oditrasertib (4-(3,3-Difluoro-2,2-dimethylpropanoyl)-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbonitrile)
  • Core Similarity : Shares the tetrahydropyrido-oxazepine backbone.
  • Key Differences: Position 9: Carbonitrile (-CN) replaces carbaldehyde (-CHO), reducing electrophilicity and enhancing metabolic stability. Position 4: A 3,3-difluoro-2,2-dimethylpropanoyl group replaces the Boc group, increasing lipophilicity and steric bulk.
  • Implications : Oditrasertib’s modifications likely improve pharmacokinetics (e.g., oral bioavailability) compared to the aldehyde-containing target compound .
4-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carbaldehyde (CAS 141103-93-7)
  • Core Difference: Benzo-oxazine ring (non-fused, six-membered) vs. pyrido-oxazepine (fused, seven-membered).
  • Substituents : Methyl group at position 4 and carbaldehyde at position 6.
  • Properties: Lower molecular complexity and reduced hydrogen-bonding capacity due to the absence of a pyridine ring.
8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde (CAS 115662-09-4)
  • Core Difference: Fused pyrido-quinoline system with additional methyl groups.
  • Substituents : Hydroxy group at position 8 and carbaldehyde at position 8.
  • Properties :
    • Increased hydrophilicity due to the hydroxy group, contrasting with the Boc group’s lipophilicity.
    • Similarity score: 0.74 (shared aldehyde and fused nitrogen heterocycle) .

Functional Group Impact on Reactivity and Stability

Compound Position 4 Substituent Position 9 Substituent Key Reactivity/Stability Traits
Target Compound Boc (tert-butoxycarbonyl) Carbaldehyde (-CHO) Aldehyde enables Schiff base formation; Boc enhances solubility in organic phases .
Oditrasertib Difluoro-dimethylpropanoyl Carbonitrile (-CN) CN group stabilizes against nucleophilic attack; acyl group increases metabolic resistance .
4-Methyl-benzo[b]oxazine-7-carbaldehyde Methyl (-CH3) Carbaldehyde (-CHO) Less steric hindrance; aldehyde retains reactivity but with reduced solubility .

Biological Activity

4-Boc-2,3,4,5-tetrahydropyrido[3,4-f][1,4]oxazepine-9-carbaldehyde is a complex bicyclic compound that has garnered attention in medicinal chemistry due to its structural features which may confer significant biological activity. This article delves into the biological properties of this compound, exploring its potential therapeutic applications and the underlying mechanisms of action.

Chemical Structure and Properties

The compound features a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and solubility. Its molecular formula is C14H17N3O3C_{14}H_{17}N_{3}O_{3}, with a molecular weight of approximately 275.30 g/mol. The presence of functional groups such as carbonyl and amine functionalities allows for diverse chemical reactivity and potential interactions with biological targets.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. Notable findings include:

  • Kinase Inhibition : Compounds in this class have been studied for their potential as kinase inhibitors. Kinases play critical roles in cell signaling pathways that regulate cell growth and survival. Inhibition of specific kinases can lead to reduced tumor growth and improved outcomes in cancer therapies.
  • Neuroprotective Effects : Preliminary studies suggest that derivatives may exhibit neuroprotective properties by modulating pathways involved in neurodegeneration. This aligns with findings from related compounds that have shown promise in treating conditions such as Alzheimer's disease.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Activity : A study on structurally similar pyrazole derivatives demonstrated significant antitumor activity through inhibition of various kinases associated with cancer progression. For instance, pyrazole derivatives were found to effectively inhibit BRAF(V600E) and EGFR kinases .
  • Anti-inflammatory Properties : Research has indicated that certain derivatives can reduce inflammation markers in vitro, suggesting a role in treating inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key characteristics:

Compound NameStructureNotable FeaturesBiological Activity
OditrasertibOditrasertibKinase inhibitorSignificant reduction in tumor growth
6-Fluoro Compound6-FluoroEnhanced lipophilicityPotential anti-cancer properties
2-Amino-1-benzyl-1H-pyrroleBenzyl-PyrroleDifferent scaffoldNeuroprotective effects observed

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Binding Affinity : Interaction studies indicate that this compound may bind to specific kinases or receptors involved in cell signaling pathways. Understanding these interactions is crucial for optimizing its efficacy against targeted diseases.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptosis in cancer cells. This mechanism may be mediated through the activation of caspases or modulation of pro-apoptotic factors within the cell.

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